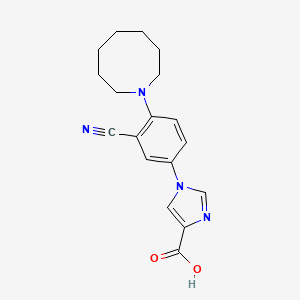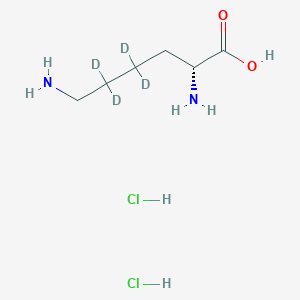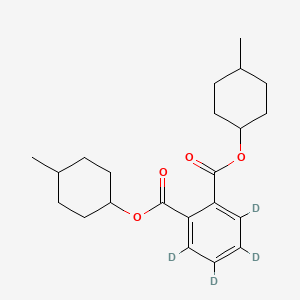
Bis(4-methylcyclohexyl) phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methylcyclohexyl) phthalate-d4 is a deuterated phthalate ester, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used as an internal standard in analytical chemistry due to its stable isotope labeling. It has a molecular formula of C22D4H26O4 and a molecular weight of 362.496 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylcyclohexyl) phthalate-d4 typically involves the esterification of phthalic anhydride with 4-methylcyclohexanol-d4. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-methylcyclohexyl) phthalate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Phthalic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phthalate esters.
Wissenschaftliche Forschungsanwendungen
Bis(4-methylcyclohexyl) phthalate-d4 has several applications in scientific research:
Analytical Chemistry: Used as an internal standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Environmental Studies: Helps in tracing the fate and transport of phthalates in environmental samples.
Pharmacokinetics: Used in studies to understand the metabolism and distribution of phthalate esters in biological systems.
Material Science: Employed in the synthesis of polymers and plasticizers.
Wirkmechanismus
The mechanism of action of Bis(4-methylcyclohexyl) phthalate-d4 is primarily related to its role as an internal standard. In analytical chemistry, it provides a reference point for quantifying the concentration of phthalate esters in samples. The deuterium atoms in the compound help in distinguishing it from non-deuterated analogs, allowing for accurate measurements.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phthalate: Commonly used as a plasticizer.
Diisononyl phthalate: Another plasticizer with similar applications.
Diisodecyl phthalate: Used in the production of flexible plastics.
Uniqueness
Bis(4-methylcyclohexyl) phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling provides enhanced stability and allows for precise quantification in complex mixtures.
Eigenschaften
Molekularformel |
C22H30O4 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
bis(4-methylcyclohexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3/i3D,4D,5D,6D |
InChI-Schlüssel |
JKJWMYHRXOJYJS-LNFUJOGGSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CCC(CC2)C)C(=O)OC3CCC(CC3)C)[2H])[2H] |
Kanonische SMILES |
CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




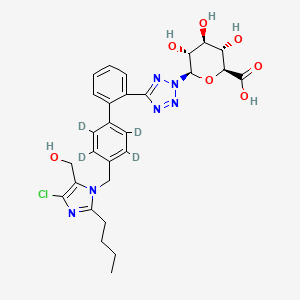
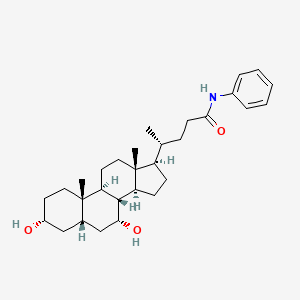
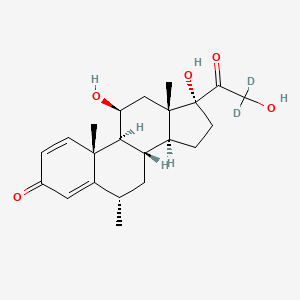

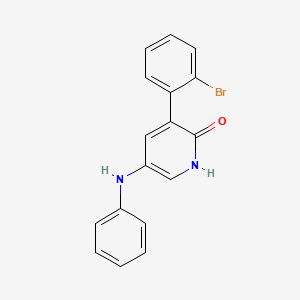
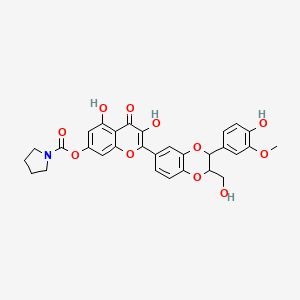
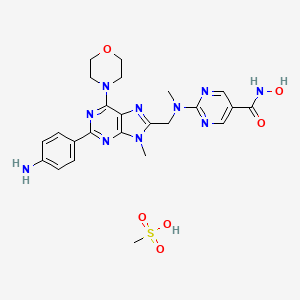

![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
